molecular formula C17H17N3O2 B12180241 2-(4-methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)acetamide

2-(4-methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)acetamide

Cat. No.: B12180241
M. Wt: 295.34 g/mol
InChI Key: SAYUTYIRLVVZRI-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Substitution Reactions:

    Acetamide Formation: The final step involves the acylation of the benzimidazole derivative with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the benzimidazole core.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-N-(1H-benzimidazol-5-yl)acetamide: Lacks the 2-methyl group on the benzimidazole ring.

    2-(4-methoxyphenyl)-N-(2-methyl-1H-benzimidazol-6-yl)acetamide: The position of the acetamide group is different.

Uniqueness

2-(4-methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(2-methyl-3H-benzimidazol-5-yl)acetamide

InChI

InChI=1S/C17H17N3O2/c1-11-18-15-8-5-13(10-16(15)19-11)20-17(21)9-12-3-6-14(22-2)7-4-12/h3-8,10H,9H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

SAYUTYIRLVVZRI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

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